S, S-异缬更昔洛韦杂质

描述

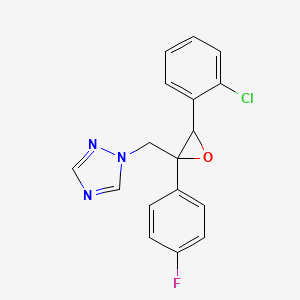

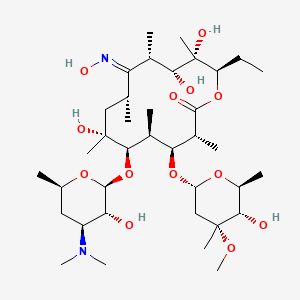

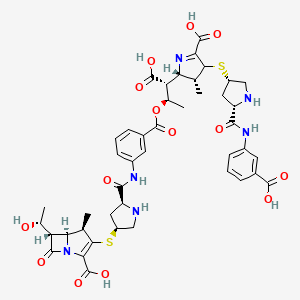

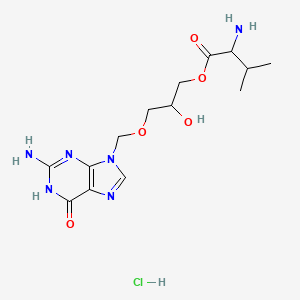

“S, S-Isovalganciclovir Impurity” is an impurity of Valganciclovir . It has the molecular formula C14H23ClN6O5 and a molecular weight of 390.82 g/mol . The IUPAC name for this compound is [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride .

Molecular Structure Analysis

The molecular structure of “S, S-Isovalganciclovir Impurity” includes several functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle. It also contains an ester group and a hydroxyl group .

Physical And Chemical Properties Analysis

“S, S-Isovalganciclovir Impurity” has a molecular weight of 390.82 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are both 390.1418455 g/mol . The topological polar surface area is 167 Ų .

科学研究应用

药物研究中的杂质分析

药物中的杂质分析是药物开发和质量控制的关键环节。它涉及检测、识别和定量测定药物物质和制剂中的杂质。该领域的研究重点是开发用于杂质分析的灵敏、特异和精确的分析方法,因为它直接影响药物产品的安全性和有效性。例如,合成和表征杂质(如异缬更昔洛韦盐酸盐)对于确保药物质量至关重要,例如用于治疗免疫缺陷患者的巨细胞病毒视网膜炎的缬更昔洛韦盐酸盐 (巴布等人,2013)。

杂质分析的现代分析技术

分析技术的进步彻底改变了药物杂质分析领域。液相色谱-质谱 (LC-MS)、核磁共振 (NMR) 光谱和高效液相色谱 (HPLC) 等技术被广泛用于杂质的识别和表征。这些方法对药物的杂质谱提供了全面的了解,有助于开发更安全、更有效的药物产品 (戈罗格等人,1991)。

在质量控制和药物安全中的作用

杂质分析是活性药物成分 (API) 质量评估的关键。监管机构强调 API 中杂质的纯度要求和识别,这突出了杂质分析在药物研究中的重要性。杂质的识别是使用各种色谱和光谱技术进行的。控制杂质水平对于确保药物产品的生物安全性至关重要 (巴里等人,2007)。

在药物合成和表征中的意义

杂质(包括 S, S-异缬更昔洛韦杂质)的合成、分离和表征在药物合成工艺的开发和优化中起着重要作用。了解这些杂质的形成机理和制定控制其水平的策略对于生产高纯度药物至关重要 (库马尔等人,2017)。

作用机制

Target of Action

S, S-Isovalganciclovir Impurity is an impurity of Valganciclovir , which is a prodrug of Ganciclovir . The primary target of Ganciclovir is the cytomegalovirus (CMV) gene UL97 during infection .

Mode of Action

S, S-Isovalganciclovir Impurity, as an impurity of Valganciclovir, shares a similar mode of action. Valganciclovir is a prodrug of Ganciclovir that exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to Ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, Ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .

Biochemical Pathways

The biochemical pathway affected by S, S-Isovalganciclovir Impurity involves the conversion of the prodrug into its active form, Ganciclovir, and its subsequent incorporation into viral DNA. This results in the termination of the elongation of viral DNA .

Pharmacokinetics

Valganciclovir is rapidly converted to Ganciclovir after oral administration by intestinal and hepatic esterases .

Result of Action

The molecular and cellular effects of S, S-Isovalganciclovir Impurity’s action are likely similar to those of Valganciclovir. As a prodrug of Ganciclovir, Valganciclovir interferes with viral DNA replication, leading to the termination of the elongation of viral DNA .

Action Environment

It is known that the efficacy and stability of many drugs can be influenced by various environmental factors, such as temperature, ph, and the presence of other substances

未来方向

As an impurity of Valganciclovir, “S, S-Isovalganciclovir Impurity” is likely to be a subject of interest in the ongoing research and development of antiviral drugs . Understanding its formation, properties, and potential effects on drug safety and efficacy could be valuable for improving the manufacturing process and quality control of Valganciclovir .

属性

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJPZCPTUQIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。